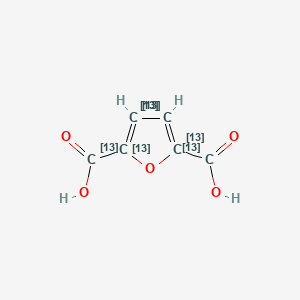
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid is a labeled variant of furan-2,5-dicarboxylic acid, where the carbon atoms at positions 2, 3, 4, and 5 are replaced with the carbon-13 isotope. Furan-2,5-dicarboxylic acid is a bio-based compound derived from renewable resources and is considered a promising substitute for terephthalic acid in the production of polyesters such as polyethylene furanoate . The labeled variant is used in various scientific studies to trace and analyze the behavior of the compound in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2,5-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of 5-hydroxymethylfurfural (HMF) using oxidizing agents such as nitric acid or bromine . Another method is the carboxylation of furan-2-carboxylic acid under strong basic conditions using carbon dioxide . The labeled variant, (2,3,4,5-13C4)furan-2,5-dicarboxylic acid, can be prepared by using carbon-13 labeled precursors in these synthetic routes.
Industrial Production Methods
Industrial production of furan-2,5-dicarboxylic acid typically involves the catalytic oxidation of HMF derived from fructose or other carbohydrates . The process can be optimized by using various catalysts and reaction conditions to improve yield and selectivity. The labeled variant can be produced on an industrial scale by incorporating carbon-13 labeled starting materials into the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to reduce furan-2,5-dicarboxylic acid to its corresponding alcohols.
Substitution: Substitution reactions can occur at the furan ring, where halogens or other substituents can be introduced using appropriate reagents and conditions.
Major Products
The major products formed from these reactions include various derivatives of furan-2,5-dicarboxylic acid, such as esters, amides, and halogenated compounds .
Scientific Research Applications
Furan-2,5-dicarboxylic acid and its labeled variant have numerous applications in scientific research:
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of biodegradable plastics and other sustainable materials.
Mechanism of Action
The mechanism of action of furan-2,5-dicarboxylic acid involves its ability to undergo various chemical transformations, making it a versatile building block for the synthesis of polymers and other compounds . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Furan-2,5-dicarboxylic acid can be compared to other similar compounds such as:
Furan-2,4-dicarboxylic acid: Another isomer of furan dicarboxylic acid with different structural properties and reactivity.
Terephthalic acid: A petroleum-derived compound used in the production of polyesters like polyethylene terephthalate.
Furan-2,3-dicarboxylic acid:
Furan-2,5-dicarboxylic acid stands out due to its bio-based origin and potential for sustainable applications in various fields.
Properties
Molecular Formula |
C6H4O5 |
|---|---|
Molecular Weight |
162.05 g/mol |
IUPAC Name |
(2,3,4,5-13C4)furan-2,5-dicarboxylic acid |
InChI |
InChI=1S/C6H4O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
CHTHALBTIRVDBM-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13C](O[13C](=[13CH]1)[13C](=O)O)[13C](=O)O |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


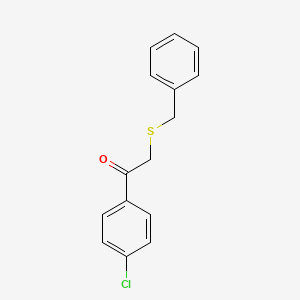
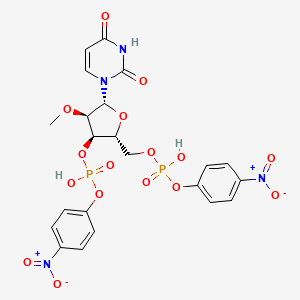
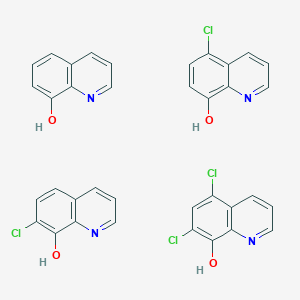
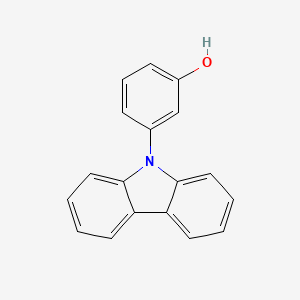

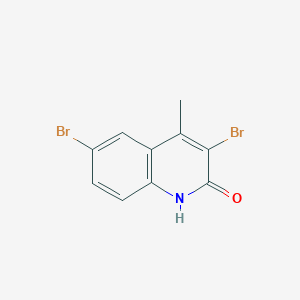
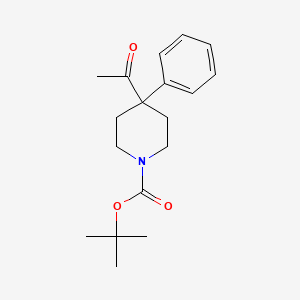
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)

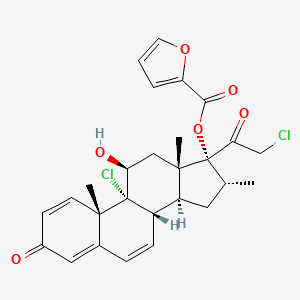

![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
